MDR Reversal Potency
In a head-to-head comparison evaluating the reversal of doxorubicin resistance, PID-9 exhibited the highest efficacy among all synthesized derivatives and reference compounds. Its reversal fold (RF) of 78.6 significantly exceeded that of the parent compound WK-X-34 (RF = 45.9) and the first-generation inhibitor verapamil (RF = 10.1) [1]. The superior potency is further reflected in its IC50 value for reversing resistance in SW620/AD300 cells (0.1338 ± 0.10 μM), which is lower than that of verapamil (1.041 ± 0.61 μM) [1].
| Evidence Dimension | MDR Reversal Fold (RF) in SW620/AD300 Cells |
|---|---|
| Target Compound Data | RF = 78.6 (IC50 of DOX = 0.1338 ± 0.10 μM) |
| Comparator Or Baseline | WK-X-34 (RF = 45.9, IC50 = 0.2293 ± 0.12 μM); Verapamil (RF = 10.1, IC50 = 1.041 ± 0.61 μM) |
| Quantified Difference | PID-9 exhibits 1.7-fold higher reversal fold than WK-X-34 and 7.8-fold higher than verapamil. |
| Conditions | SW620/AD300 (P-gp overexpressing) and parental SW620 colon cancer cells; compounds tested at 5.0 μM; doxorubicin used as the cytotoxic agent. |
Why This Matters
This higher RF quantifies PID-9's superior ability to resensitize drug-resistant cells, which is the primary functional metric for selecting an MDR reversal agent in oncology research.
- [1] Cao, F., Li, Y., Ma, F., Wu, Z., Li, Z., Chen, Z. S., Cheng, X., Qin, J. J., & Dong, J. (2024). Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance. RSC Medicinal Chemistry, 15(2), 506–518. (See Table 1). View Source
